An In-Depth Technical Guide to the Physicochemical Properties of 2-Amino-5-chloro-4-methylbenzenesulfonic Acid
An In-Depth Technical Guide to the Physicochemical Properties of 2-Amino-5-chloro-4-methylbenzenesulfonic Acid
Prepared by: Gemini, Senior Application Scientist
Introduction: Understanding a Key Chromophore Intermediate
2-Amino-5-chloro-4-methylbenzenesulfonic acid, also known by industrial names such as CLT Acid or Lake Red C Amine, is a substituted aromatic sulfonic acid of significant interest in the chemical industry.[1] With the CAS Number 88-53-9, this compound serves as a pivotal intermediate in the synthesis of various azo dyes and organic pigments.[2] Its molecular structure, featuring a combination of a strong acid group (-SO₃H), a basic amino group (-NH₂), and lipophilic chloro and methyl substituents on a benzene ring, imparts a unique set of physicochemical properties that dictate its reactivity, solubility, and application.
This guide provides a comprehensive technical overview of these properties, grounded in established analytical principles. The methodologies described are designed to be self-validating, offering researchers and drug development professionals a robust framework for the characterization and utilization of this compound.
Chemical Identity and Molecular Structure
A precise understanding of the molecule's structure is the foundation for interpreting its chemical behavior.
Structural Representation
The arrangement of functional groups on the benzene ring is critical to the molecule's properties. The structure is depicted below.
Caption: Chemical structure of 2-Amino-5-chloro-4-methylbenzenesulfonic acid.
Core Chemical Data
A summary of essential identification and structural information is provided below.
| Property | Value | Source(s) |
| IUPAC Name | 2-Amino-5-chloro-4-methylbenzenesulfonic acid | [3] |
| CAS Number | 88-53-9 | [2] |
| Synonyms | CLT Acid, Lake Red C Amine, 5-Amino-2-chlorotoluene-4-sulfonic acid | [1] |
| Molecular Formula | C₇H₈ClNO₃S | [1] |
| Molecular Weight | 221.66 g/mol | [1] |
| Canonical SMILES | CC1=CC(=C(C=C1Cl)S(=O)(=O)O)N | [4] |
| InChI Key | VYZCFAPUHSSYCC-UHFFFAOYSA-N | [4] |
Physical and Thermodynamic Properties
The physical state and behavior of the compound under various conditions are critical for handling, formulation, and process design.
Appearance and Odor
At ambient temperature, the compound is a white to off-white, pink, or slightly reddish crystalline powder.[2][3] It may possess a faint, characteristic odor associated with sulfonic acids.[3]
Melting Point
The melting point is a key indicator of purity. For this compound, literature values show some variation, which is common for complex organic molecules that may decompose at high temperatures.
| Reported Melting Point Range | Source(s) |
| ~240-245 °C | [3] |
| >305 °C | [5] |
| 109 °C | [1] |
Expertise & Experience: The significant discrepancy in reported melting points, particularly the 109 °C value, suggests potential differences in the crystalline form (polymorphism), purity of the samples analyzed, or measurement conditions. The higher values (>240 °C) are more commonly cited and are more consistent with a substituted aromatic sulfonic acid, which typically has strong intermolecular forces (hydrogen bonding, ionic interactions) leading to high melting points. The observation of a wide melting range or decomposition (darkening) upon heating is a strong indicator of impurities.
This protocol ensures an accurate and reproducible melting point measurement, a critical parameter for quality control.
-
Sample Preparation:
-
Ensure the sample is completely dry by placing it in a desiccator under vacuum for at least 12 hours. Moisture can act as an impurity, depressing and broadening the melting range.
-
Finely crush a small amount of the dried sample on a watch glass using a spatula. A fine powder ensures uniform packing and heat transfer.
-
Jab the open end of a glass capillary tube into the powder to collect a small amount of sample.
-
Tap the sealed end of the capillary tube gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the bottom. The packed sample height should be 2-3 mm.
-
-
Measurement (Digital Melting Point Apparatus):
-
Perform a rapid preliminary measurement by setting a high heating rate (e.g., 10 °C/min) to determine an approximate melting range.
-
Allow the apparatus to cool to at least 20 °C below the approximate melting point.
-
Place a new, freshly prepared capillary into the apparatus.
-
Set a slow heating rate of 1-2 °C/min. This slow rate is crucial for allowing the system to remain in thermal equilibrium, providing a sharp and accurate reading.
-
Record the temperature at which the first droplet of liquid appears (T₁).
-
Record the temperature at which the last solid crystal melts (T₂).
-
The melting point is reported as the range T₁ - T₂. For a pure compound, this range should be narrow (0.5-1.5 °C).
-
Solubility Profile
The solubility is dominated by the interplay between the highly polar sulfonic acid and amino groups and the nonpolar substituted benzene ring.
| Solvent | Qualitative Solubility | Source(s) |
| Water | Insoluble to practically insoluble (as free acid) | [2][3] |
| Aqueous Base | Soluble (as sodium or ammonium salt) | [2][6] |
Expertise & Experience: The term "soluble in water" can be misleading.[3] As a zwitterionic compound, its net charge and solubility are highly pH-dependent. The free acid form is poorly soluble due to strong intermolecular forces in its crystal lattice. However, upon deprotonation of the sulfonic acid group or protonation of the amino group, it forms a salt which is significantly more soluble in water. The formation of water-soluble sodium or ammonium salts upon neutralization is a key characteristic used in its synthesis and purification.[2]
This is the gold-standard method for determining equilibrium solubility, as outlined by principles from USP <1236>.
-
System Preparation:
-
Prepare buffer solutions at relevant pH values (e.g., pH 2, pH 7, pH 10) to assess solubility of the acidic, zwitterionic, and basic forms.
-
Add an excess amount of the solid compound to a known volume of each buffer in separate glass vials. The excess is critical to ensure a saturated solution is formed.
-
Seal the vials tightly.
-
-
Equilibration:
-
Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary time-course experiment can be run to validate that the concentration has plateaued.
-
-
Sample Analysis:
-
After equilibration, allow the vials to stand undisturbed for at least 2 hours to let undissolved solids settle.
-
Carefully withdraw an aliquot from the clear supernatant using a syringe.
-
Immediately filter the aliquot through a 0.45 µm syringe filter (pre-wetted with the buffer) to remove any remaining microparticulates. This step is crucial to avoid artificially high results.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV (see Section 4).
-
The solubility is reported in units such as mg/mL or mol/L at the specified pH and temperature.
-
Chemical Properties and Reactivity
Acidity and Basicity (pKa)
The molecule possesses both a strongly acidic sulfonic acid group and a weakly basic amino group.
| Property | Predicted Value | Source(s) |
| pKa (SO₃H) | -1.59 ± 0.50 | [3] |
Expertise & Experience: The predicted pKa of -1.59 for the sulfonic acid group confirms it as a very strong acid, comparable to mineral acids.[3] It will be fully deprotonated (as -SO₃⁻) in any aqueous solution. The pKa of the anilinic amino group is not reported but is expected to be low (typically in the range of 2-4 for substituted anilines) due to the electron-withdrawing effects of the chloro and sulfonic acid groups. This means the compound will exist predominantly as a zwitterion over a wide pH range.
Analytical Characterization
A suite of analytical techniques is required for unambiguous identification and purity assessment.
Chromatographic Analysis (HPLC)
High-Performance Liquid Chromatography is the method of choice for assessing the purity of 2-Amino-5-chloro-4-methylbenzenesulfonic acid and quantifying it in solution.
Expertise & Experience: Given the polar and ionizable nature of the molecule, a reverse-phase (RP-HPLC) method is highly effective. The stationary phase should be a nonpolar C18 column. The mobile phase must be aqueous and acidic to ensure the consistent protonation state of the amino group and suppress the ionization of residual silanol groups on the column, leading to sharp, symmetrical peaks. A mixture of acetonitrile (or methanol) and an acidified aqueous buffer is a standard choice.[7]
-
Chromatographic System:
-
Column: C18, 5 µm particle size, 4.6 x 250 mm.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the compound and dissolve it in a 1:1 mixture of water and acetonitrile in a 100 mL volumetric flask to create a 100 µg/mL stock solution.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analytical Procedure:
-
Run a gradient elution to separate the main peak from any potential impurities. A typical gradient might be:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 10% B (re-equilibration)
-
-
Integrate the peak areas in the resulting chromatogram. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
-
Caption: Workflow for purity analysis by Reverse-Phase HPLC.
Spectroscopic Characterization
Spectroscopic methods provide critical information about the molecular structure and functional groups.
IR spectroscopy is used to confirm the presence of key functional groups.
Expected Characteristic Absorptions:
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Source(s) |
| 3400–3250 | N–H stretch | Primary Amine (–NH₂) | [8] |
| 3100–3000 | C–H stretch (sp²) | Aromatic Ring | [8] |
| 3000–2850 | C–H stretch (sp³) | Methyl Group (–CH₃) | [8] |
| ~1620 | N–H bend | Primary Amine | [8] |
| 1600–1450 | C=C stretch (in-ring) | Aromatic Ring | [8] |
| 1250–1120 | S=O asymmetric stretch | Sulfonic Acid (–SO₃H) | [9] |
| 1080–1030 | S=O symmetric stretch | Sulfonic Acid (–SO₃H) | [9] |
| 850–550 | C–Cl stretch | Aryl Halide | [10] |
Expertise & Experience: The IR spectrum will be complex, but the most diagnostic peaks will be the strong, sharp stretches for the S=O bonds and the characteristic N-H stretches of the primary amine. The presence of both confirms the core structure. An actual spectrum is available for viewing at sources like ChemicalBook.[4]
NMR provides detailed information about the carbon-hydrogen framework.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two non-equivalent aromatic protons, the amine (-NH₂) protons, and the methyl (-CH₃) protons. The aromatic signals will likely appear as singlets or narrow doublets due to the substitution pattern. The chemical shifts will be influenced by the electron-donating amino group and the electron-withdrawing chloro and sulfonyl groups. The amine protons may appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum should show seven distinct signals, one for each unique carbon atom in the molecule (five aromatic carbons, one methyl carbon, and one carbon attached to the sulfonic acid group).[11] The positions of the aromatic carbons will be highly dependent on the attached substituent.
UV-Vis spectroscopy is useful for quantitative analysis and provides information about the electronic transitions within the aromatic system. The spectrum is expected to show absorption maxima characteristic of a substituted aniline. The exact position of the maximum absorption (λmax) will be sensitive to the solvent and the pH, as protonation of the amino group or deprotonation of the sulfonic acid group will alter the electronic structure of the chromophore.
Safety and Handling
Proper handling is essential due to the compound's hazardous properties.
-
Hazards: The compound is classified as corrosive and can cause severe skin burns and eye damage.[12] Inhalation may cause irritation to the respiratory tract.[12]
-
Precautions: Use in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep the container tightly closed when not in use.[1][3]
References
-
The values for proton and C-13 chemical shifts given below are typical approximate ranges only. University of Puget Sound. [Link]
-
TITLE (TIMES 14 PT, UPPERCASE, BOLD CENTERED). The Royal Society of Chemistry. [Link]
-
IR Chart. University of California, Los Angeles. [Link]
-
2-AMINO-4-CHLORO-5-METHYLBENZENESULFONIC ACID. precisionFDA. [Link]
-
2-Amino-5-chloro-4-methylbenzenesulfonic acid | SIELC Technologies. SIELC Technologies. [Link]
-
NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]
-
2-Amino-5-chloro-4-methylbenzenesulfonic acid - Hazardous Agents. Haz-Map. [Link]
-
13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0248986). Human Metabolome Database. [Link]
-
IR Spectrum | Table of IR Spectroscopy Values. ChemTalk. [Link]
-
pKa Prediction in Non-Aqueous Solvents. ChemRxiv. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. guidechem.com [guidechem.com]
- 4. 2-Amino-5-chloro-4-methylbenzenesulfonic acid(88-53-9) IR Spectrum [chemicalbook.com]
- 5. 88-53-9 CAS MSDS (2-Amino-5-chloro-4-methylbenzenesulfonic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. 2-Amino-4-chloro-5-methylbenzenesulfonic acid | 88-51-7 [chemicalbook.com]
- 7. 2-Amino-5-chloro-4-methylbenzenesulfonic acid | SIELC Technologies [sielc.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. rsc.org [rsc.org]
- 10. IR Spectrum | Table of IR Spectroscopy Values | ChemTalk [chemistrytalk.org]
- 11. web.pdx.edu [web.pdx.edu]
- 12. 2-Amino-5-chloro-4-methylbenzenesulfonic acid - Hazardous Agents | Haz-Map [haz-map.com]
